REACTION_CXSMILES
|
[C:1]([OH:5])(=O)[CH:2]=O.[Cl:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[C:9]([NH2:14])[CH:8]=1>CO>[Cl:6][C:7]1[CH:8]=[C:9]2[C:10](=[CH:11][CH:12]=1)[NH:13][C:1](=[O:5])[CH:2]=[N:14]2
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Name
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|
Quantity
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29.4 mL
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Type
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reactant
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Smiles
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C(C=O)(=O)O
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Name
|
|
Quantity
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38 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(C=C1)N)N
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Name
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Quantity
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1.87 L
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Type
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solvent
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Smiles
|
CO
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Type
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CUSTOM
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Details
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The solution is stirred for 24 hr at 20°-25°
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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is concentrated
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Type
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WASH
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Details
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The residue is washed with water (4×608 ml), isopropanol (145 ml)
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Type
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CUSTOM
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Details
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dried under reduced pressure
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Type
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CUSTOM
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Details
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to give a solid
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Type
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CUSTOM
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Details
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Two successive recrystallizations from hot (ca 90°) 2-methoxyethanol (1.49 l and 0.927 l)
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |